molecular formula C9H12N2O3 B159418 Ethyl [(3-amino-2-pyridinyl)oxy]acetate CAS No. 136742-82-0

Ethyl [(3-amino-2-pyridinyl)oxy]acetate

Cat. No. B159418
M. Wt: 196.2 g/mol
InChI Key: MRQHNVHEZCTIJV-UHFFFAOYSA-N
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Patent
US06537948B1

Procedure details

9.18 g of trifluoromethanesulfonic acid was added to a mixture of 12 g of 3-amino-2-(ethoxycarbonyl)methoxypyridine, 36 ml of 1,2-dimethoxyethane and 12 ml of dichloromethane dropwise at −5° C. The mixture was stirred for 10 minutes at the same temperature, then, to the reaction solution was added a solution of 7.57 g of t-butyl nitrite in 3 ml of 1,2-dimethoxyethane dropwise at −5° C. or lower. The mixture was stirred for 30 minutes at the same temperature, then, into the mixture was poured n-pentane. The lower layer of two separated layers was dissolved in 12 ml of acetic anhydride, and the mixture was stirred for 2.5 hours at 50° C. The reaction solution was poured into ice water, and extracted with t-butyl methyl ether. The organic layer was washed with saturated aqueous sodium bicarbonate solution, then, saturated saline, dried over anhydrous magnesium sulfate, and concentrated. The resulted residue was subjected to silica gel chromatography to obtain 4.2 g of 3-acetoxy-2-(ethoxycarbonyl)methoxypyridine.
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=[O:4].N[C:10]1[C:11]([O:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:12][CH:13]=[CH:14][CH:15]=1.ClCCl.N([O:28][C:29]([CH3:32])(C)C)=O>COCCOC.C(OC(=O)C)(=O)C.CCCCC>[C:29]([O:28][C:10]1[C:11]([O:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:12][CH:13]=[CH:14][CH:15]=1)(=[O:4])[CH3:32]

Inputs

Step One
Name
Quantity
9.18 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
12 g
Type
reactant
Smiles
NC=1C(=NC=CC1)OCC(=O)OCC
Name
Quantity
12 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
36 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
7.57 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at the same temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2.5 hours at 50° C
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with t-butyl methyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated saline, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC=1C(=NC=CC1)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.